REACTION_CXSMILES
|
[CH2:1](/[C:3](/[N:9]=N/C(OC(C)(C)C)=O)=[CH:4]\[C:5]([O:7][CH3:8])=[O:6])[CH3:2].[C:18]1([NH2:25])[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1N.O.O1CCC[CH2:28]1>>[CH2:1]([C:3]1[C:4]([C:5]([O:7][CH2:8][CH3:28])=[O:6])=[N:25][C:18]2[C:23]([N:9]=1)=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH3:2]
|
Name
|
Example 1.001 ( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)/C(=C\C(=O)OC)/N=N/C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
683 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After being stirred for 22 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=6:1)
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=NC2=CC=CC=C2N1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |